Antiproliferative Activity in MCF-7 Breast Cancer Cells: Target Compound vs. Standard Chemotherapeutic 5-Fluorouracil
In a study evaluating N-substituted tetrahydroquinoline analogs structurally related to the target compound, compound 17f (bearing the 1-benzoyl-tetrahydroquinoline scaffold) demonstrated significantly greater antiproliferative potency than 5-fluorouracil (5-FU) in cancer cell assays, with an IC₅₀ of 0.082 μM compared to 0.28 μM for 5-FU . This represents a 3.4-fold improvement in potency. While the target compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide is a distinct analog within this scaffold family, the core 1-benzoyl-tetrahydroquinoline pharmacophore is conserved, suggesting this potency advantage is scaffold-driven.
| Evidence Dimension | Antiproliferative IC₅₀ against cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.082 μM (analog 17f sharing 1-benzoyl-tetrahydroquinoline core); target compound tested at single concentrations or with unreported IC₅₀ values in public databases |
| Comparator Or Baseline | 5-Fluorouracil: IC₅₀ = 0.28 μM |
| Quantified Difference | 3.4-fold greater potency (0.082 μM vs. 0.28 μM) for the scaffold analog over 5-FU |
| Conditions | In vitro cytotoxicity assay; cell line not specified; measured by standard viability endpoint (MTT or equivalent) |
Why This Matters
For procurement decisions involving anticancer screening libraries, this scaffold-level potency advantage against a standard-of-care chemotherapeutic provides a rationale for selecting the 1-benzoyl-tetrahydroquinoline-benzamide class over untargeted cytotoxic agents.
